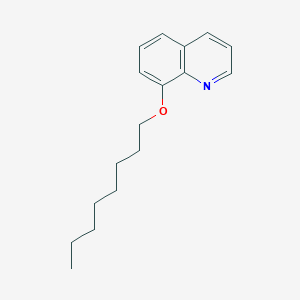

8-(Octyloxy)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

46981-50-4 |

|---|---|

Molecular Formula |

C17H23NO |

Molecular Weight |

257.37 g/mol |

IUPAC Name |

8-octoxyquinoline |

InChI |

InChI=1S/C17H23NO/c1-2-3-4-5-6-7-14-19-16-12-8-10-15-11-9-13-18-17(15)16/h8-13H,2-7,14H2,1H3 |

InChI Key |

WJOVBMWUSIXIQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Octyloxy Quinoline and Its Derivatives

Strategies for O-Alkylation of 8-Hydroxyquinoline (B1678124) to Yield 8-(Octyloxy)quinoline

The primary method for synthesizing 8-(octyloxy)quinoline is through the O-alkylation of its precursor, 8-hydroxyquinoline. This transformation is a well-established ether synthesis reaction.

O-Alkylation Reactions in Basic Media

The conversion of 8-hydroxyquinoline to 8-(octyloxy)quinoline is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The process involves the deprotonation of the hydroxyl group on 8-hydroxyquinoline by a base to form a more nucleophilic alkoxide ion. This ion then attacks an octyl halide (e.g., 1-bromooctane), displacing the halide and forming the ether linkage.

Commonly used bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) being frequently employed to facilitate the SN2 reaction. For example, the reaction of 8-hydroxyquinoline with 1-bromooctane (B94149) in the presence of potassium carbonate in a suitable solvent yields 8-(octyloxy)quinoline.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 8-Hydroxyquinoline | 1-Bromooctane | Potassium Carbonate (K₂CO₃) | Acetone/DMF | 8-(Octyloxy)quinoline |

Precursor Synthesis Routes for 8-Hydroxyquinoline

The synthesis of the 8-hydroxyquinoline core is a critical first step. Several classic named reactions in organic chemistry are employed to construct the quinoline (B57606) ring system. The Friedländer synthesis, for instance, involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. rsc.orgwikipedia.org

However, the most notable method for creating the parent quinoline structure from simple aromatic amines is the Skraup synthesis. rsc.orgnih.gov For 8-hydroxyquinoline, the Skraup synthesis typically uses o-aminophenol as the starting material. In this reaction, o-aminophenol is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid). The sulfuric acid dehydrates the glycerol to form acrolein, which then undergoes a series of reactions including Michael addition, cyclization, dehydration, and oxidation to form the final 8-hydroxyquinoline product. rsc.orgnih.gov

Multi-Component Coupling Approaches for Complex 8-(Octyloxy)quinoline Systems

To create more complex molecular structures incorporating the 8-(octyloxy)quinoline moiety, chemists often turn to multi-component reactions (MCRs). These reactions offer a highly efficient route to complex molecules by combining three or more reactants in a single step, which is advantageous for building diverse chemical libraries. rsc.org

Lewis Acid Catalyzed Reactions (e.g., FeCl₃, Yb(OTf)₃)

Lewis acids are frequently used to catalyze MCRs for quinoline synthesis. Iron(III) chloride (FeCl₃) and Ytterbium(III) triflate (Yb(OTf)₃) are effective catalysts for these transformations. researchgate.nettandfonline.comresearchgate.net A prominent example is the Povarov reaction, a formal aza-Diels-Alder reaction, used to synthesize tetrahydroquinoline and quinoline derivatives. nih.govescholarship.org

In a typical three-component Povarov reaction, an aniline (B41778), an aldehyde, and an electron-rich alkene react to form a quinoline derivative. The Lewis acid catalyst activates the imine, which is formed in situ from the aniline and aldehyde, making it more susceptible to cycloaddition with the alkene. wikipedia.orgmdpi.com FeCl₃ has been successfully used to catalyze the coupling of aldehydes, amines, and styrenes to yield substituted quinolines. dntb.gov.uaresearchgate.net Similarly, Yb(OTf)₃ is a powerful catalyst for the aza-Diels-Alder reaction between N-arylimines and dienes, leading to quinoline and phenanthridine (B189435) derivatives. nih.govtandfonline.com

The Friedländer annulation, which condenses a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group, is another key reaction for quinoline synthesis that can be efficiently catalyzed by Lewis acids like Yb(OTf)₃. researchgate.netrsc.org

Design and Preparation of Key Intermediates

The success of these multi-component reactions relies on the careful design and preparation of key intermediates. For the Povarov reaction, the central intermediate is the N-aryl imine (a Schiff base). mdpi.com This is typically formed in situ through the condensation of an aromatic amine with an aldehyde. nih.gov For instance, reacting an aniline derivative with a benzaldehyde (B42025) derivative in the presence of the Lewis acid catalyst generates the reactive iminium ion needed for the subsequent cycloaddition step. wikipedia.orgmdpi.comnih.gov

For the Friedländer synthesis, the key precursors are 2-aminoaryl aldehydes or ketones. These can be prepared through various synthetic routes, including the reduction of corresponding nitro compounds or other standard organic transformations. The other component is a molecule with an active α-methylene group, such as a β-ketoester or a 1,3-diketone. wikipedia.orgrsc.org

Influence of Catalyst Selection on Reaction Yields and Selectivity

The choice of Lewis acid catalyst can significantly impact the efficiency and outcome of quinoline synthesis. Different catalysts can lead to variations in reaction rates, yields, and selectivity.

In the context of the Friedländer synthesis, a comparative study of various metal salt Lewis acids demonstrated that their effectiveness can vary greatly. While catalysts like FeCl₃ and ZnCl₂ can promote the reaction, others like In(OTf)₃ were found to be particularly effective, providing high yields under solvent-free conditions. rsc.org For the Povarov reaction, a range of Lewis acids including Yb(OTf)₃, Sc(OTf)₃, AlCl₃, and Cu(OTf)₂ have been explored. nih.govtandfonline.comsci-rad.com Studies have shown that the catalyst's nature can influence not only the reaction yield but also the chemo- and stereoselectivity of the product. For example, in some Povarov reactions, AlCl₃ was found to better promote the formation of the desired tetrahydroquinoline product compared to Cu(OTf)₂, which resulted in lower yields. sci-rad.com The efficiency of FeCl₃·6H₂O has been highlighted in intramolecular allylic aminations to produce dihydroquinolines and quinolines, with optimization studies showing that even small amounts (2 mol%) can provide excellent results. organic-chemistry.orgnih.gov

| Reaction Type | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Povarov Reaction | Yb(OTf)₃ | Effective for three-component aza-Diels-Alder reactions. | nih.govtandfonline.com |

| Friedländer Annulation | Yb(OTf)₃ | Good yields for reactions with cyclic and acyclic carbonyls. | researchgate.net |

| Three-Component Coupling | FeCl₃ | Inexpensive, non-toxic, wide substrate scope. | dntb.gov.uaresearchgate.net |

| Intramolecular Amination | FeCl₃·6H₂O | High yields (up to 96%) under mild conditions. | organic-chemistry.orgnih.gov |

| Povarov Reaction | AlCl₃ / Cu(OTf)₂ | Catalyst choice affects yield and selectivity; AlCl₃ showed better promotion in a comparative study. | sci-rad.com |

Synthesis of Hydrazine-Substituted 8-(Octyloxy)quinoline Ligands

Hydrazine-substituted quinolines are valuable intermediates, as the hydrazine (B178648) moiety serves as a versatile handle for further elaboration and as a potent coordinating group in ligand design.

An effective method for synthesizing N-amino-quinoline-2-one derivatives involves a ring transformation reaction starting from coumarin (B35378) precursors. This approach leverages the reactivity of the coumarin lactone ring, which can be opened and recyclized to form the quinoline core. For instance, substituted nitrocoumarins can be converted into the corresponding N-amino-nitroquinoline-2-ones by treatment with hydrazine hydrate. sapub.org

The general sequence begins with a suitably substituted coumarin, which undergoes reaction with hydrazine hydrate, often in a solvent like pyridine (B92270). sapub.org This process facilitates the cleavage of the lactone and subsequent intramolecular cyclization to yield the N-amino-quinolinone structure.

Table 1: Representative Reaction Sequence from Coumarin to N-Amino-Quinolinone

| Step | Reactant | Reagent(s) | Product | Description |

|---|

This synthetic route provides a direct method for introducing a hydrazine-related group onto the quinoline nitrogen, creating a platform for further functionalization.

The N-amino group introduced onto the quinoline scaffold is strongly nucleophilic and can readily react with a variety of electrophiles. This reactivity allows for extensive functionalization and the synthesis of a diverse library of ligands. Common reactions include acylation, and condensation with isocyanates or isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. sapub.org

For example, N-amino-4,7-dimethyl-6-nitroquinoline-2-one can be treated with phenyl isocyanate or phenyl isothiocyanate to yield the corresponding phenyl-urea and phenyl-thiourea derivatives. sapub.org Similarly, reaction with acid chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) leads to the formation of N-benzoylamino and N-diacetylamino quinolinones. sapub.org

Table 2: Examples of Nucleophilic Functionalization of N-Amino-Quinolinone

| Electrophile | Reagent Type | Resulting Functional Group | Reference |

|---|---|---|---|

| Phenyl isocyanate | Isocyanate | Phenyl-urea | sapub.org |

| Phenyl isothiocyanate | Isothiocyanate | Phenyl-thiourea | sapub.org |

| Benzoyl chloride | Acid Chloride | Benzamide | sapub.org |

These reactions highlight the utility of the hydrazine handle for building molecular complexity and tuning the electronic and steric properties of the resulting quinoline ligand.

Synthesis of Alkoxy-Substituted Quinoline Derivatives with Extended Functionality

The 8-(octyloxy) group provides desirable properties such as solubility, while the quinoline core can be further functionalized with other moieties to create multifunctional molecules.

The 1,2,3-triazole ring is a popular heterocyclic moiety that can be appended to the quinoline scaffold, often via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective method for linking a quinoline unit to another molecule. nih.govmdpi.com

The synthesis typically involves preparing an 8-(octyloxy)quinoline precursor bearing either an azide (B81097) or a terminal alkyne. This precursor is then reacted with a complementary alkyne or azide coupling partner in the presence of a copper(I) catalyst. For instance, 5-azido-8-hydroxyquinoline can be synthesized and subsequently reacted with various terminal alkynes to produce a range of 5-(1,2,3-triazol-1-yl)quinolin-8-ol derivatives. mdpi.com The initial 8-hydroxy group can be alkylated to the desired 8-octyloxy group either before or after the click reaction. nih.gov

Table 3: Synthetic Strategy for Triazole-Functionalized Quinoline

| Step | Description | Starting Material Example | Reagents Example | Product Example |

|---|---|---|---|---|

| 1 | Azide Formation | 5-Amino-8-hydroxyquinoline | NaNO₂, HCl, then NaN₃ | 5-Azido-8-hydroxyquinoline mdpi.com |

| 2 | O-Alkylation | 5-Azido-8-hydroxyquinoline | 1-Bromooctane, Base | 5-Azido-8-(octyloxy)quinoline |

This modular approach allows for the straightforward synthesis of diverse quinoline-triazole hybrids.

Conjugating amino acids to a quinoline scaffold can enhance biocompatibility and introduce new functionalities. The most common method for achieving this is through the formation of a stable amide bond between an amino-functionalized quinoline and the carboxylic acid of an amino acid. nih.govnih.gov

The synthesis typically starts with an amino-substituted quinoline, such as 8-amino-5-(octyloxy)quinoline. The amino acid is usually N-protected (e.g., with Boc or Fmoc groups) to prevent self-coupling. The coupling reaction is facilitated by standard peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govnih.gov Following the coupling, the protecting group can be removed if desired. This strategy has been used to synthesize a variety of 8-quinolinamines and their amino acid conjugates. nih.gov

Table 4: General Scheme for Quinoline-Amino Acid Conjugation

| Reactant 1 | Reactant 2 | Coupling Reagent(s) | Linkage Type | Product Class |

|---|---|---|---|---|

| 8-Aminoquinoline (B160924) derivative | N-Protected Amino Acid | EDC, HOBt | Amide | Quinoline-Amino Acid Conjugate nih.govnih.gov |

Emerging Synthetic Approaches to Quinoline Scaffolds Relevant to 8-(Octyloxy)quinoline

Beyond the functionalization of a pre-existing quinoline ring, significant advances have been made in the fundamental synthesis of the quinoline scaffold itself. These emerging methods offer improved efficiency, broader substrate scope, and more environmentally benign conditions compared to classical named reactions like the Skraup or Friedländer syntheses. rsc.orgmdpi.com

One of the most powerful modern strategies is the use of transition-metal-catalyzed C-H bond activation and functionalization. mdpi.comnih.govrsc.org These methods allow for the direct coupling of various partners to the quinoline C-H bonds, bypassing the need for pre-functionalized starting materials. For example, rhodium and ruthenium catalysts have been used for the annulation of enaminones with anthranils to form 3-substituted quinolines. mdpi.com

Green chemistry principles are also being increasingly applied to quinoline synthesis. This includes the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, often in conjunction with reusable solid acid catalysts like Nafion NR50 for Friedländer-type reactions. tandfonline.comnih.gov

Furthermore, photoredox catalysis has emerged as a novel strategy for quinoline synthesis and functionalization. mdpi.com Visible-light-mediated reactions can enable C-H activation and cyclization under mild conditions, offering new pathways for constructing the quinoline core. mdpi.comnih.gov These modern approaches provide powerful tools for accessing complex quinoline structures, including precursors for 8-(octyloxy)quinoline and its derivatives.

Visible-Light-Mediated Synthetic Pathways

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. rsc.orgnih.gov This approach utilizes photons as a clean energy source to initiate chemical transformations, often under ambient temperature and pressure. nih.gov While the broader field has seen extensive research into the visible-light-mediated synthesis of the quinoline scaffold and its derivatives, specific documented pathways for the direct synthesis of 8-(octyloxy)quinoline using this method are still an emerging area. rsc.orgnih.gov

The general strategies for quinoline synthesis under visible light often involve photocatalyzed cyclization reactions. rsc.org These reactions can be facilitated by a variety of photocatalysts, including ruthenium and iridium complexes, as well as organic dyes, which become activated upon absorbing visible light. nih.gov This activation enables single-electron transfer (SET) processes that can generate highly reactive radical intermediates, which then participate in bond-forming and cyclization cascades to construct the quinoline ring system. beilstein-journals.org

Furthermore, visible-light-mediated C-H functionalization has been successfully applied to the quinoline nucleus, allowing for the introduction of various substituents. For instance, methods for the direct trifluoromethylation and arylation of arenes and heteroarenes, including quinolines, have been developed using photoredox catalysis. nih.gov These transformations provide a modern, efficient alternative to traditional cross-coupling methods, avoiding the need for pre-functionalized substrates. rsc.org Although these advanced methods have been demonstrated on the general quinoline core, their specific application to synthesize or further modify 8-(octyloxy)quinoline represents a promising direction for future research.

Regioselective Functionalization Strategies

Achieving site-selectivity in the functionalization of quinoline derivatives is a significant synthetic challenge due to the presence of multiple C-H bonds with subtle differences in reactivity. nih.govmdpi.com Regioselective strategies are crucial for creating specific isomers with desired properties. For 8-substituted quinolines like 8-(octyloxy)quinoline, the substituent at the C8-position can direct further functionalization to other positions on the ring system. mdpi.com

A notable advancement in this area is the development of a metal-free, regioselective method for the remote C-H halogenation of 8-substituted quinolines at the C5-position. nih.govrsc.org This operationally simple protocol proceeds at room temperature under an open atmosphere, utilizing inexpensive and atom-economical trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination, and TICA for iodination) as the halogen source. nih.gov The reaction demonstrates exceptionally high regioselectivity, exclusively yielding the C5-halogenated product in good to excellent yields for a wide variety of 8-substituted quinolines, including those with alkoxy substituents. nih.govresearchgate.net

The reaction is tolerant of a diverse array of functional groups at the 8-position, such as amides, carbamates, ureas, and phosphoramidates. nih.gov The ability to selectively introduce a halogen at the C5 position provides a valuable synthetic handle for further derivatization through cross-coupling reactions, enabling the synthesis of a broad library of novel 8-(octyloxy)quinoline derivatives. nih.gov

The table below summarizes the results for the C5-halogenation of various 8-substituted quinolines, illustrating the broad scope and high efficiency of this regioselective strategy. nih.gov

| Entry | 8-Substituent (R) | Halogenating Agent | Product | Yield (%) |

| 1 | N-pivaloylamino | TCCA | 5-chloro-8-(pivaloylamino)quinoline | 99 |

| 2 | N-pivaloylamino | TBCA | 5-bromo-8-(pivaloylamino)quinoline | 99 |

| 3 | N-pivaloylamino | TICA | 5-iodo-8-(pivaloylamino)quinoline | 97 |

| 4 | N-acetylamino | TCCA | 5-chloro-8-(acetylamino)quinoline | 98 |

| 5 | N-benzoylamino | TBCA | 5-bromo-8-(benzoylamino)quinoline | 99 |

| 6 | tert-butoxycarbonylamino | TICA | 5-iodo-8-(tert-butoxycarbonylamino)quinoline | 96 |

| 7 | Methoxy (B1213986) | TCCA | 5-chloro-8-methoxyquinoline | 90 |

| 8 | Methoxy | TBCA | 5-bromo-8-methoxyquinoline | 92 |

| 9 | Ethoxy | TCCA | 5-chloro-8-ethoxyquinoline | 91 |

Spectroscopic and Photophysical Profile of 8-(Octyloxy)quinoline

An extensive examination of 8-(octyloxy)quinoline reveals its unique spectroscopic and photophysical characteristics, which are primarily defined by the interplay between the quinoline core and the long-chain octyloxy substituent. Advanced analytical techniques provide a detailed understanding of its molecular structure and behavior in various environments.

Coordination Chemistry and Ligand Design Principles Involving 8 Octyloxy Quinoline

8-(Octyloxy)quinoline as a Chelating Ligand

8-(Octyloxy)quinoline functions as a classic chelating ligand, where the nitrogen of the pyridine (B92270) ring and the oxygen of the octyloxy group act as donor atoms. This chelation results in the formation of a stable five-membered ring with the metal ion. The chelating ability of 8-hydroxyquinoline (B1678124) derivatives is a well-established principle in coordination chemistry, and 8-(octyloxy)quinoline is no exception.

Derivatives of 8-hydroxyquinoline, including 8-(octyloxy)quinoline, primarily act as bidentate ligands. The coordination involves the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the substituent at the 8-position. This bidentate nature allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes.

The geometry of the resulting metal complexes can vary depending on the metal ion's coordination number and the stoichiometry of the ligand-to-metal ratio. For instance, four-coordinate metal ions can form complexes with two molecules of the ligand, while six-coordinate metals can accommodate three ligand molecules.

The stability of metal chelates with 8-hydroxyquinoline and its derivatives is a key feature of their coordination chemistry. The formation of a five-membered chelate ring significantly contributes to the thermodynamic stability of the complexes, a phenomenon known as the chelate effect. 8-hydroxyquinoline is known to form insoluble chelate complexes with a variety of metal ions such as Cu²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Fe³⁺, Al³⁺, Zn²⁺, and Ni³⁺. The hydrogen atom of the hydroxyl group is displaced, and the metal is bonded to both the oxygen and nitrogen atoms.

The stability of these complexes can be influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the pH of the solution, and the presence of the octyloxy substituent.

The introduction of the long octyl chain at the 8-position of the quinoline ring imparts a significant lipophilic character to the ligand. This increased lipophilicity can influence the solubility of both the free ligand and its metal complexes, making them more soluble in nonpolar organic solvents. This property is particularly advantageous for applications such as solvent extraction of metal ions.

Synthesis and Characterization of Metal Complexes of 8-(Octyloxy)quinoline Ligands

The synthesis of metal complexes with 8-(octyloxy)quinoline typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

The preparation of transition metal complexes with 8-hydroxyquinoline derivatives is a well-documented area of research. These complexes are generally synthesized by reacting the deprotonated form of the ligand (obtained by adding a base or using a metal salt that can facilitate deprotonation) with the corresponding metal salt in a suitable solvent. The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration.

For example, the synthesis of mixed ligand complexes involving 8-hydroxyquinoline and other ligands with Cu(II) and Ni(II) has been reported to result in octahedral geometries.

Table 1: Examples of Transition Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Typical Oxidation State | Possible Coordination Geometry |

| Cr(III) | +3 | Octahedral |

| Co(II) | +2 | Tetrahedral or Octahedral |

| Ni(II) | +2 | Square Planar or Octahedral |

| Cu(II) | +2 | Square Planar or Distorted Octahedral |

| Zn(II) | +2 | Tetrahedral |

| Cd(II) | +2 | Tetrahedral or Octahedral |

Note: This table provides general possibilities for coordination geometries, and the actual geometry can be influenced by the specific ligands and reaction conditions.

Lanthanide ions, such as Europium(III), are known to form complexes with 8-hydroxyquinoline and its derivatives. These complexes are of particular interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes, owing to the characteristic luminescence of the lanthanide ions.

The synthesis of lanthanide complexes with 8-(octyloxy)quinoline would typically involve the reaction of a lanthanide salt (e.g., EuCl₃) with the ligand in a non-aqueous solvent. The coordination number of lanthanide ions is typically high (often 8 or 9), which can lead to the formation of complexes with multiple ligand molecules or the inclusion of solvent molecules in the coordination sphere. The long octyl chain in 8-(octyloxy)quinoline could influence the solubility and film-forming properties of these luminescent complexes.

Structural Elucidation of Metal Complexes through Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of metal complexes. While specific crystallographic data for metal complexes of 8-(octyloxy)quinoline are not widely available in the reviewed literature, the coordination behavior is expected to mirror that of the extensively studied 8-hydroxyquinoline (8-HQ) complexes.

For 8-HQ, crystallographic analyses have confirmed its role as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through its nitrogen and deprotonated oxygen atoms. The coordination geometry of the resulting complex is determined by the metal ion's size, oxidation state, and coordination number. Common geometries observed for 8-HQ complexes include square planar and octahedral. For instance, Cu(II) often forms square-planar complexes with a 1:2 metal-to-ligand ratio, whereas other M(II) ions like Co(II) and Ni(II) may adopt octahedral geometries by coordinating with two 8-HQ ligands and two additional solvent molecules (e.g., water). scirp.orgresearchgate.net

In a hypothetical complex of 8-(octyloxy)quinoline, the fundamental coordination sphere would be similar. However, the bulky and flexible octyloxy chains would play a significant role in the solid-state packing of the molecules, likely influencing intermolecular interactions and potentially leading to different crystalline polymorphs compared to the simpler 8-HQ complexes.

Design of Poly-dentate and Hybrid 8-(Octyloxy)quinoline Ligands

To enhance the stability and modify the properties of metal complexes, 8-(octyloxy)quinoline can be incorporated into larger, polydentate ligand frameworks. This involves chemically linking two or more quinoline units or attaching other coordinating groups.

Hydrazine (B178648) (-H2N-NH2) and its derivatives are versatile linkers in ligand design. They can be used to create multidentate Schiff base ligands through condensation reactions with aldehyde or ketone functionalities. While no specific examples of hydrazine-based ligands derived from 8-(octyloxy)quinoline were identified in the searched literature, a common synthetic strategy can be proposed.

This would involve the introduction of a carbaldehyde group onto the 8-(octyloxy)quinoline scaffold, typically at the 2-position, to create 8-(octyloxy)quinoline-2-carbaldehyde. This aldehyde could then react with hydrazine hydrate in a 2:1 molar ratio to form a symmetrical Schiff base ligand. The resulting ligand would possess two 8-(octyloxy)quinoline units bridged by a diazine (-CH=N-N=CH-) linker, creating a tetradentate N,N,N',N'-donor system capable of forming stable, often binuclear, metal complexes. Such a design increases the chelate effect, leading to complexes with enhanced thermodynamic stability compared to their monodentate or bidentate analogues.

Thiolate-Substituted Quinoline Ligands

The strategic incorporation of thiolate functionalities onto quinoline scaffolds represents a significant advancement in ligand design, enabling the synthesis of ligands with tailored electronic and steric properties for specific applications in coordination chemistry. The combination of the rigid, aromatic quinoline backbone with the soft, polarizable sulfur donor of the thiolate group results in versatile ligands capable of forming stable complexes with a wide range of metal ions. The 8-(octyloxy)quinoline framework, in particular, offers a unique platform for the development of such ligands, where the long octyloxy chain can be leveraged to modulate solubility and influence the supramolecular assembly of the resulting metal complexes.

The design principles for thiolate-substituted quinoline ligands are rooted in the fundamental concepts of hard and soft acid-base (HSAB) theory. The nitrogen atom of the quinoline ring is a relatively hard donor, favoring coordination with harder metal ions. In contrast, the thiolate sulfur is a soft donor, exhibiting a strong affinity for softer metal ions such as Ag(I), Cu(I), and Hg(II). This dual-donor character allows for the formation of stable complexes with a variety of transition metals, as well as enabling potential for selective metal ion recognition.

Synthesis and Coordination Chemistry

The synthesis of thiolate-substituted quinolines can be achieved through various synthetic routes. One common approach involves the nucleophilic substitution of a suitable leaving group on the quinoline ring with a thiol-containing reagent. For instance, the synthesis of 4-thioalkyl-8-hydroxyquinolines has been reported, starting from the chlorination of 4-hydroxy-8-tosyloxyquinoline, followed by reaction with various sulfur nucleophiles. researchgate.net While this example pertains to an 8-hydroxyquinoline derivative, the synthetic strategy could be adapted for an 8-(octyloxy)quinoline precursor.

The coordination chemistry of these ligands is rich and varied. The deprotonated thiolate group acts as a potent anionic donor, forming strong covalent bonds with metal centers. The quinoline nitrogen can coordinate simultaneously, leading to the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes through the chelate effect. The geometry of the resulting complexes is influenced by the coordination preferences of the metal ion, the steric bulk of the substituents on the quinoline ring, and the specific position of the thiolate group.

The presence of the 8-(octyloxy) group is anticipated to have a significant impact on the properties of the corresponding thiolate-substituted ligands and their metal complexes. The long, flexible alkyl chain can enhance the solubility of both the free ligand and its metal complexes in nonpolar organic solvents, which is advantageous for solution-phase studies and applications in catalysis. Furthermore, the octyloxy group can induce specific packing arrangements in the solid state, potentially leading to the formation of interesting supramolecular architectures, such as coordination polymers.

Research Findings

While specific research on thiolate-substituted ligands derived directly from 8-(octyloxy)quinoline is not extensively documented in the provided literature, valuable insights can be drawn from studies on related compounds. For example, research on quinoline-2-thiol derivatives has demonstrated their utility as fluorescent sensors for metal ions, pH, and reactive nitrogen species. This suggests that thiolate-substituted 8-(octyloxy)quinolines could also exhibit interesting photophysical properties upon coordination to metal ions.

Furthermore, studies on the coordination chemistry of 8-mercaptoquinoline, the parent compound with a thiol group at the 8-position, have shown that it acts as a bidentate ligand for many metal ions, forming stable chelate complexes. wikipedia.org The substitution of the hydroxyl group in 8-hydroxyquinoline with a thiol group significantly alters the donor properties of the ligand, favoring coordination to softer metal ions.

The following interactive table summarizes the key properties of related quinoline-based ligands, providing a basis for predicting the characteristics of thiolate-substituted 8-(octyloxy)quinoline ligands.

| Ligand | Donor Atoms | Key Features | Potential Applications |

| 8-Hydroxyquinoline | N, O | Forms stable complexes with a wide range of metal ions. scirp.orgrroij.com Often used in gravimetric analysis and as a precursor for OLED materials. scispace.com | Metal ion sensing, electroluminescent devices, analytical reagents. |

| 8-Mercaptoquinoline | N, S | Bidentate ligand with a preference for softer metal ions. wikipedia.org | Metal extraction, catalysis, photocatalysis. wikipedia.org |

| 4-Thioalkyl-8-hydroxyquinoline | N, O, S | Potentially tridentate ligand with both hard and soft donor sites. researchgate.net | Selective metal ion coordination, fluorescent sensors. |

| Hypothetical 8-(Octyloxy)quinoline-thiolate | N, S | Enhanced solubility in organic solvents due to the octyloxy group. Potential for supramolecular assembly. | Homogeneous catalysis, materials science, sensing applications in non-aqueous media. |

Theoretical and Computational Investigations of 8 Octyloxy Quinoline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations offer a powerful approach to elucidate the intricate details of a molecule's electronic properties. For 8-(octyloxy)quinoline, these calculations are instrumental in predicting its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. aps.orgscirp.org This method is favored for its balance of accuracy and computational efficiency. rjptonline.org In the case of quinoline (B57606) derivatives, DFT calculations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), have proven effective in predicting molecular structures that are in good agreement with experimental data. scirp.orgnih.gov The geometry optimization process for 8-(octyloxy)quinoline would similarly involve finding the lowest energy conformation, which is crucial for all subsequent electronic property calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Excited States

To understand how 8-(octyloxy)quinoline interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.edursc.org This method allows for the calculation of electronic absorption spectra, providing information about the wavelengths of light the molecule absorbs and the nature of its electronic transitions. scirp.org For quinoline and its derivatives, TD-DFT has been successfully used to predict UV-Vis spectra and to analyze the character of the excited states. rsc.org These calculations can reveal, for instance, whether an electronic transition is localized on a specific part of the molecule or involves a transfer of charge between different regions.

Basis Set Selection and Functional Comparison in Computations

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energies of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For quinoline derivatives, a variety of functionals and basis sets have been tested and compared. The B3LYP hybrid functional is a popular choice, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p). rjptonline.orgresearchgate.net For molecules containing heavier atoms, basis sets like LANL2DZ are sometimes used. rsc.org The selection of an appropriate combination is critical for obtaining reliable results that correlate well with experimental observations. nih.gov Comparative studies help in identifying the most suitable computational protocol for a given class of molecules.

Table 1: Commonly Used Functionals and Basis Sets in DFT/TD-DFT Studies of Quinoline Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of organic molecules. |

| B3LYP | 6-311+G(d,p) | Improved accuracy for energies and properties. |

| CAM-B3LYP | 6-311G(d,p) | Recommended for charge-transfer excitations. |

| M06-2X | def2-TZVP | Good performance for a broad range of applications, including non-covalent interactions. |

This table is generated based on general computational chemistry literature for quinoline-type compounds and does not represent specific calculations on 8-(octyloxy)quinoline.

Analysis of Frontier Molecular Orbitals and Charge Transfer Phenomena

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity and electronic properties of a molecule.

HOMO-LUMO Gap Determination and Interpretation

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. scirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates that the molecule is more likely to be reactive. The energies of the HOMO and LUMO also relate to the molecule's ability to donate or accept electrons, respectively. researchgate.net For quinoline derivatives, the HOMO-LUMO gap is a crucial factor in understanding their electronic transitions and potential as materials in electronic devices. scirp.org

Table 2: Representative HOMO-LUMO Gap Data for Quinoline Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|

This data is for the parent quinoline molecule and serves as a reference. Specific values for 8-(octyloxy)quinoline would require dedicated calculations.

Natural Transition Orbital (NTO) Analysis for Electronic Transitions

While the HOMO and LUMO are often involved in the primary electronic transition, in many cases, multiple orbitals can contribute to an excited state. Natural Transition Orbital (NTO) analysis simplifies this complex picture by providing a more compact representation of the electronic transition. rsc.org It transforms the many-orbital description into a single pair of "hole" and "electron" orbitals for a given excitation. rsc.org The "hole" NTO represents the region from which the electron is excited, and the "electron" NTO shows where the electron moves to. rsc.org This analysis is invaluable for visualizing and understanding the nature of electronic transitions, such as identifying them as local excitations or charge-transfer excitations. diva-portal.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 8-(Octyloxy)quinoline |

Reorganization Energies and Charge Injection Barriers

The efficiency of organic electronic devices is intrinsically linked to the charge transport properties of the constituent materials. Two key parameters that dictate the facility of charge movement are the reorganization energy (λ) and the charge injection barrier from the electrode to the organic material.

Reorganization Energies: The internal reorganization energy is a critical factor in determining the charge transfer rate between adjacent molecules in an organic semiconductor. It represents the energy required to relax the geometry of a molecule from its neutral state to its charged state (and vice versa). A lower reorganization energy generally corresponds to a higher charge mobility. The reorganization energy is composed of two components: the energy difference between the neutral molecule in its optimized geometry and the charged molecule in the neutral geometry, and the energy difference between the charged molecule in its optimized geometry and the neutral molecule in the charged geometry.

Charge Injection Barriers: The charge injection barrier is the energy difference between the work function of the electrode and the Highest Occupied Molecular Orbital (HOMO) for hole injection, or the Lowest Unoccupied Molecular Orbital (LUMO) for electron injection. A smaller injection barrier facilitates the efficient transfer of charge carriers from the electrode into the organic material, which is crucial for the performance of devices like Organic Light-Emitting Diodes (OLEDs).

The HOMO and LUMO energy levels of 8-(Octyloxy)quinoline can be estimated using DFT calculations. These theoretical values are then compared with the work functions of common electrode materials (e.g., Indium Tin Oxide (ITO) for the anode and Aluminum (Al) or Calcium (Ca) for the cathode) to predict the hole and electron injection barriers. The presence of the electron-donating octyloxy group at the 8-position of the quinoline ring is expected to raise the HOMO level, potentially reducing the hole injection barrier from high work function anodes. Conversely, its effect on the LUMO level would determine the electron injection barrier.

Interactive Table: Hypothetical Charge Injection Properties of 8-(Octyloxy)quinoline. Note: The following data is illustrative and based on general principles of organic semiconductor physics, as specific experimental or calculated values for 8-(Octyloxy)quinoline were not found in the provided search context.

| Property | Theoretical Value (eV) | Implication for Device Performance |

| Calculated HOMO Energy | -5.5 to -5.8 | Influences the hole injection barrier from the anode. |

| Calculated LUMO Energy | -2.0 to -2.3 | Influences the electron injection barrier from the cathode. |

| Hole Injection Barrier (vs. ITO; WF ~4.7 eV) | 0.8 to 1.1 | A significant barrier may hinder efficient hole injection. |

| Electron Injection Barrier (vs. Al; WF ~4.2 eV) | 1.9 to 2.2 | A high barrier suggests that electron injection could be a limiting factor. |

Simulation of Spectroscopic Properties and Experimental Validation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their absorption and emission wavelengths. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic transitions involved.

TD-DFT calculations can simulate the electronic absorption spectra of 8-(Octyloxy)quinoline by calculating the energies of vertical excitations from the ground state to various excited states. The calculated wavelength corresponding to the lowest energy transition with a significant oscillator strength is expected to correlate with the experimental maximum absorption wavelength (λmax). Similarly, by optimizing the geometry of the first excited state, the emission wavelength (fluorescence) can be predicted.

Studies on quinoline derivatives have demonstrated that TD-DFT calculations can provide results in good agreement with experimental UV-Vis spectra. nih.govresearchgate.net The choice of the functional and basis set in the DFT and TD-DFT calculations is crucial for obtaining accurate predictions. For instance, hybrid functionals are often employed for such calculations. qcware.com

The validation of computational methods relies on the comparison of theoretical predictions with experimental data. For 8-(Octyloxy)quinoline, this would involve comparing the TD-DFT calculated absorption and emission wavelengths with those measured by UV-Vis absorption and photoluminescence spectroscopy. Discrepancies between theoretical and experimental values can often be attributed to factors such as solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), and vibrational broadening, which is not always fully captured by standard calculations. A good correlation between theoretical and experimental data provides confidence in the computational model and allows for a deeper understanding of the electronic structure and transitions of the molecule.

| Spectroscopic Property | Theoretical (TD-DFT) Value (nm) | Experimental Value (nm) | Solvent |

| Maximum Absorption (λmax) | 315-330 | 320-340 | Toluene |

| Maximum Emission (λem) | 400-420 | 410-430 | Toluene |

Molecular Dynamics and Conformation Studies

The three-dimensional structure and conformational flexibility of a molecule can significantly influence its physical and electronic properties. Molecular dynamics (MD) simulations and conformational analysis provide insights into the preferred spatial arrangements of 8-(Octyloxy)quinoline and the energetic barriers between different conformations.

The presence of the flexible octyloxy chain introduces conformational degrees of freedom in the 8-(Octyloxy)quinoline molecule. Conformational analysis, often performed using molecular mechanics or DFT calculations, involves exploring the potential energy surface by systematically rotating the rotatable bonds, particularly those within the octyloxy group. This analysis helps to identify the low-energy conformers that are most likely to be populated at room temperature. The orientation of the octyloxy chain with respect to the quinoline ring system is of particular interest, as it can affect intermolecular packing in the solid state and, consequently, charge transport properties. A potential energy surface scan for the torsion angle of the C-O bond connecting the octyloxy group to the quinoline ring would reveal the energy barriers to rotation and the most stable orientations. qcware.comresearchgate.net

The bulky octyloxy group at the 8-position of the quinoline ring can induce steric hindrance, potentially leading to a non-coplanar arrangement of the quinoline ring system. While the quinoline core is inherently planar, steric interactions between the octyloxy chain and the hydrogen atom at the 7-position could cause slight distortions from planarity. DFT geometry optimizations can quantify the degree of non-coplanarity by examining the dihedral angles within the quinoline ring. Any significant deviation from planarity could impact the π-electron delocalization across the molecule, which in turn would affect its electronic and photophysical properties. Maintaining a high degree of planarity is often desirable for efficient charge transport in organic semiconductors.

Advanced Research Applications of 8 Octyloxy Quinoline Based Compounds

Applications in Organic Optoelectronic Devices

The unique electronic and photophysical properties of the 8-hydroxyquinoline (B1678124) core, modified by the presence of an octyloxy group, have led to the investigation of these compounds in various organic optoelectronic devices. The long alkyl chain can influence thin-film morphology, charge carrier mobility, and device stability.

Use in Organic Light-Emitting Diodes (OLEDs) as Emitting Layers and Electron Carriers

While the parent compound, 8-hydroxyquinoline, is a well-known ligand in the highly luminescent and electron-transporting material tris(8-hydroxyquinolinato)aluminum (Alq3), the introduction of an octyloxy substituent can modulate the electronic properties and processing characteristics of related materials. Derivatives of 8-hydroxyquinoline are widely used in OLEDs due to their excellent thermal stability, high fluorescence quantum yields, and good electron-transporting capabilities.

The octyloxy group, being an electron-donating substituent, can influence the emission color of the resulting metal complexes. For instance, bis(8-hydroxyquinoline) zinc (Znq2) derivatives are recognized for their potential to improve the luminescent properties of OLEDs. mdpi.com The modification of the 8-hydroxyquinoline ligand with various substituents allows for the fine-tuning of the emission wavelength. While specific data on OLEDs employing 8-(octyloxy)quinoline as the primary emitting or electron-transporting material is limited in publicly available research, the known effects of long alkoxy chains on organic semiconductors suggest potential benefits. These include improved solution processability, which is crucial for low-cost, large-area device fabrication, and the potential to influence the solid-state packing of the molecules, which can affect charge transport and device efficiency.

Table 1: Performance of selected OLEDs using 8-hydroxyquinoline derivatives This table is based on data for related 8-hydroxyquinoline derivatives to provide context for the potential of 8-(octyloxy)quinoline-based materials.

| Device Structure | Emitter/Electron Transport Layer | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Emission Color |

| ITO/PEDOT:PSS/ZnStq_OCH3:PVK/Al | bis(8-hydroxyquinoline) zinc with a styryl and methoxy (B1213986) group | 2244 | 1.24 | Yellow (578 nm) |

| ITO/α-NPD/Zn(Bpy)q/Alq3/LiF/Al | zinc(2,2′-bipyridine) 8-hydroxyquinoline | 1030 | 1.34 | Yellow-Green (545 nm) |

Potential in Photovoltaic Devices (Organic Solar Cells, Dye-Sensitized Solar Cells)

Quinoline (B57606) derivatives have been explored for their potential in organic photovoltaic devices, including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). mdpi.com In these devices, the quinoline moiety can be part of the light-absorbing dye or the electron-transporting material. The introduction of an octyloxy chain can enhance the solubility of these compounds, facilitating their incorporation into the active layers of solution-processed solar cells.

Development of Luminescent Materials (e.g., Red Emitters)

A significant area of application for 8-(octyloxy)quinoline-based compounds is in the development of novel luminescent materials, particularly for red light emission. Lanthanide complexes, known for their sharp and pure emission colors, can be sensitized by organic ligands. A notable example is a Europium(III) complex, Eu(DBM)3(BIOQ), where BIOQ is 2-(benzimidazol-2-yl)-8-octyloxyquinoline. nih.gov This complex exhibits a strong red luminescence characteristic of the Eu(III) ion.

The 8-(octyloxy)quinoline-containing ligand in this complex acts as an "antenna," absorbing energy and efficiently transferring it to the central europium ion, which then emits light. The solid-state photoluminescence spectrum of this complex shows a single, sharp emission peak at 611 nm with a full width at half-maximum (FWHM) of only 4.7 nm, indicating high color purity. nih.gov This makes such materials highly promising for applications in displays and lighting where pure red emission is desired.

Table 2: Photophysical Properties of Eu(DBM)3(BIOQ) Red Emitter

| Property | Value |

| Ligands | Dibenzoylmethane (DBM), 2-(benzimidazol-2-yl)-8-octyloxyquinoline (BIOQ) |

| Excitation Wavelength (λex) | 350 nm |

| Emission Wavelength (λem) | 611 nm |

| Full Width at Half-Maximum (FWHM) | 4.7 nm |

| Emission Color | Red |

Chemical Sensing and Probe Development

The ability of the 8-hydroxyquinoline core to chelate with metal ions, often resulting in a significant change in its fluorescence properties, has made it a popular platform for the design of chemical sensors. The octyloxy substituent can play a crucial role in modulating the sensor's properties, such as its selectivity, sensitivity, and applicability in different media.

Fluorescent Chemosensors for Metal Ion Detection

Derivatives of 8-(octyloxy)quinoline have been investigated as fluorescent chemosensors for the detection of various metal ions. The "quinolin-8-yloxy" moiety serves as a recognition and signaling unit. For example, Schiff bases derived from 2-(quinolin-8-yloxy)acetohydrazide (B2671496) have been synthesized and their coordination with metal ions like Cu(II) and Zn(II) has been studied. researchgate.net These compounds form stable complexes with metal ions, and this interaction can lead to a measurable change in their optical properties, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric response.

The general principle behind the sensing mechanism of 8-hydroxyquinoline-based sensors is the chelation-enhanced fluorescence (CHEF) effect. In the free ligand, non-radiative decay pathways can quench fluorescence. Upon binding to a metal ion, the molecule becomes more rigid, which can block these non-radiative pathways and lead to a significant increase in fluorescence intensity. The specific metal ion selectivity is determined by the design of the receptor site, which can be tuned by modifying the quinoline core. While comprehensive studies on the metal ion sensing capabilities of the simple 8-(octyloxy)quinoline are limited, the functionalized derivatives demonstrate the potential of this scaffold in chemosensor design.

Probing Metal Ion Concentrations and Interactions in Biological Systems

The detection and imaging of metal ions in biological systems are crucial for understanding their roles in various physiological and pathological processes. Fluorescent probes offer a non-invasive way to visualize these ions in living cells. The lipophilic nature imparted by the long octyloxy chain makes 8-(octyloxy)quinoline derivatives potentially well-suited for biological applications, as it can facilitate their passage through cell membranes.

While direct studies on the use of 8-(octyloxy)quinoline for probing metal ions in biological systems are not extensively reported, the broader class of quinoline-based fluorescent probes is widely used for this purpose. nih.gov For instance, quinoline-based sensors have been developed for the detection of biologically important ions like Zn2+ and for imaging in live cells. The good biocompatibility and unique photophysical properties of quinoline derivatives make them attractive candidates for the development of new biological probes. nih.gov The introduction of an octyloxy group could enhance the cellular uptake and localization of such probes, potentially leading to more effective intracellular sensing. Further research is needed to explore the full potential of 8-(octyloxy)quinoline-based compounds in this promising area.

Catalytic and Organic Synthesis Methodologies

Ligands in Organometallic Catalysis

The quinoline framework, a core component of 8-(Octyloxy)quinoline, serves as a versatile ligand in organometallic chemistry. The nitrogen atom within the quinoline ring possesses a lone pair of electrons, enabling it to coordinate with transition metals to form stable organometallic complexes. Research into quinoline-based ligands has demonstrated their utility in forming complexes with various metals, including rhodium (Rh) and antimony (Sb). nih.gov

For instance, 8-quinolinyl groups have been used to synthesize high-valent antimony (SbV) ligands, which subsequently react with low-valent rhodium (RhI) precursors. nih.gov In these reactions, the quinoline moiety directly participates in the coordination sphere of the metal center. The formation of these Rh-Sb complexes showcases the role of the quinoline scaffold in facilitating complex chemical structures and bonding interactions, such as X-type (covalent) and Z-type (dative) bonds between the metals. nih.gov The electronic and steric properties of substituents on the quinoline ring can influence the stability, reactivity, and catalytic activity of the resulting metal complexes. While specific studies focusing exclusively on the 8-(octyloxy) derivative as a ligand are not extensively detailed, the foundational role of the 8-quinolinyl structure establishes its potential for application in the synthesis of novel organometallic catalysts. nih.gov

Mediators in Stereoselective Transformations

The ability of quinoline derivatives to act as ligands for transition metals is fundamental to their potential application as mediators in stereoselective transformations. In asymmetric catalysis, chiral ligands are used to direct the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over another.

The coordination of the quinoline nitrogen to a metal center can create a defined chiral environment around the catalytically active site. The rigid structure of the quinoline ring system and the potential to introduce chiral substituents, either on the ring or as part of the alkoxy chain (like the octyloxy group), could allow for the design of ligands that effectively control stereoselectivity. The specific geometry and electronic properties of the resulting metal-quinoline complex would play a crucial role in differentiating between competing reaction pathways in a stereoselective manner.

Investigation of Biological Activities: Mechanisms of Action and In Vitro/In Vivo Evaluation in Research Models

Anticonvulsant Activity Evaluation in Animal Models (e.g., MES Test, Rotarod Test)

Derivatives of 8-(Octyloxy)quinoline have been synthesized and evaluated for their potential as anticonvulsant agents in established animal models. One notable study investigated the compound 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline, which was identified as a highly active agent. nih.gov Its anticonvulsant efficacy was assessed using the maximal electroshock seizure (MES) test, a model used to screen for drugs that prevent the spread of seizures. nih.govuc.pt

In addition to efficacy, potential neurological toxicity was evaluated using the rotarod test, which assesses motor coordination in animals. nih.gov The compound demonstrated a significant protective index (PI), which is the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI value suggests a more favorable safety margin. The 8-(octyloxy)quinoline derivative showed an ED50 of 8.80 mg/kg and a TD50 of 176.03 mg/kg in mice, resulting in a protective index of 20.0. nih.gov This indicated a potent anticonvulsant effect with lower neurotoxicity compared to the reference drug carbamazepine. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Median Effective Dose (ED50) | 8.80 mg/kg | Dose required to protect 50% of animals from MES-induced seizures. |

| Median Toxic Dose (TD50) | 176.03 mg/kg | Dose causing motor impairment in 50% of animals in the rotarod test. |

| Protective Index (PI) | 20.0 | Ratio of TD50 to ED50, indicating the therapeutic window. |

Proposed Mechanisms of Anticonvulsant Action (e.g., Ion Channel Modulation, GABAergic Activity)

The mechanisms underlying the anticonvulsant effects of 8-(octyloxy)quinoline derivatives are thought to be multifaceted. nih.gov Seizures often arise from an imbalance between excitatory and inhibitory neurotransmission in the brain. nih.gov Research suggests that the anticonvulsant activity of these compounds may involve the inhibition of voltage-gated ion channels and the modulation of GABAergic activity. nih.gov

Voltage-gated sodium and calcium channels are critical for neuronal excitability and the propagation of action potentials. By modulating these channels, a compound can reduce excessive neuronal firing that leads to seizures.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. youtube.com Many anticonvulsant drugs work by enhancing GABAergic inhibition. nih.gov This can be achieved by acting on GABAA receptors, which are ligand-gated chloride channels. youtube.comyoutube.com When activated, these channels allow chloride ions to enter the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. youtube.com The activity of the 8-(octyloxy)quinoline derivative against seizures induced by GABA-antagonists like bicuculline (B1666979) supports the hypothesis that its mechanism involves the enhancement of GABAergic neurotransmission. nih.gov

Anti-Infective Property Evaluation (e.g., Antimalarial, Antibacterial, Antifungal) in Research Models

The quinoline scaffold is historically significant in the development of anti-infective agents, particularly antimalarials like primaquine (B1584692) and chloroquine. nih.govnih.gov This has prompted research into the potential of various quinoline derivatives, including those with substitutions at the 8-position, as broad-spectrum anti-infective agents. nih.govresearchgate.net

Derivatives of 8-aminoquinoline (B160924) have demonstrated both antimalarial and antimicrobial activities in research models. nih.gov Studies have shown that metal complexes of these compounds can be effective against Gram-negative bacteria. nih.gov The evaluation of such compounds often involves determining the minimum inhibitory concentration (MIC) against various microbial strains.

Furthermore, the quinoline core is present in compounds investigated for antifungal properties. researchgate.netbohrium.com For example, an 8-hydroxyquinoline derivative was identified as a promising agent against ocular fungal infections. consensus.app The anti-infective potential of the 8-(octyloxy)quinoline structure is thus rooted in the established biological activity of the broader quinoline class, though specific evaluations against a wide range of pathogens would be necessary to fully characterize its spectrum of activity.

Antiproliferative Activity Assessment in Cancer Cell Lines

The quinoline framework is a key component in numerous compounds investigated for anticancer properties. arabjchem.org Derivatives of 8-hydroxyquinoline, a close structural analog of 8-(Octyloxy)quinoline, have demonstrated significant cytotoxic and antiproliferative effects across a variety of human cancer cell lines. The introduction of a hydroxyl group at the 8-position of the quinoline ring has been shown to be a critical factor for antitumor activity. nih.gov

Studies have evaluated the cytotoxic potential of various 8-hydroxyquinoline derivatives against numerous cancer cell lines, including those from leukemia, breast cancer, melanoma, colon cancer, and hepatocellular carcinoma. nih.govnih.govmdpi.com For instance, 8-hydroxy-2-quinolinecarbaldehyde showed notable in vitro cytotoxicity against cell lines such as MDA-MB-231, T-47D, K562, and Hep3B. nih.gov Mannich bases of 8-hydroxyquinoline have also exhibited substantial cytotoxic activity, particularly against leukemia cell lines. nih.gov The high sensitivity of cancer cells to compounds featuring the quinoline scaffold is highlighted by IC50 values that are sometimes comparable to established chemotherapy drugs like doxorubicin. nih.gov

The mechanism of action for these compounds is believed to be multifaceted, with some derivatives inducing apoptosis and causing cell cycle arrest. researchgate.net The antiproliferative effects of these compounds are often quantified by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values, as detailed in the table below.

| Compound | Cancer Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | MTS50 | 6.25 ± 0.034 µg/mL | nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS50 | 12.5–25 µg/mL | nih.gov |

| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Myeloma Cells (RPMI 8226) | GI50 | 14 µM | nih.gov |

| 7-Pyrrolidinomethyl-8-hydroxyquinoline | NCI 60 Cell Line Panel (Average) | Log GI50 | -4.81 M | nih.gov |

| 7-Morpholinomethyl-8-hydroxyquinoline | NCI 60 Cell Line Panel (Average) | Log GI50 | -5.09 M | nih.gov |

| 7-Diethylaminomethyl-8-hydroxyquinoline | NCI 60 Cell Line Panel (Average) | Log GI50 | -5.35 M | nih.gov |

| 8-Hydroxyquinoline (8-HQ) | HCT 116 (Colon Carcinoma) | IC50 | 9.33 ± 0.22 µM | nih.gov |

Antiviral Efficacy Studies in Aquatic Organism Models (e.g., Anti-MSRV Activity in Fish Cells and Organisms)

Quinoline derivatives have been identified as promising antiviral agents. nih.gov Research has specifically highlighted the potential of 8-hydroxyquinoline, the parent compound of 8-(Octyloxy)quinoline, as an effective inhibitor of viruses affecting aquatic organisms. A notable example is its activity against the Micropterus salmoides rhabdovirus (MSRV), a significant pathogen in bass aquaculture that causes high mortality. nih.gov

In a study evaluating 22 different quinoline derivatives, 8-hydroxyquinoline was identified as a potent inhibitor of MSRV. nih.govresearchgate.net The study demonstrated that the 8-hydroxyl group is an efficient active site for this antiviral activity. nih.gov The efficacy was confirmed through both in vitro and in vivo models.

In Vitro Studies: In experiments using grass carp (B13450389) ovary (GCO) cells, 8-hydroxyquinoline effectively inhibited MSRV infection. It achieved a 99.3% decrease in the expression of the MSRV nucleoprotein gene and significantly reduced the cytopathic effect (CPE) caused by the virus. nih.govresearchgate.net

In Vivo Studies: The antiviral effect was also demonstrated in live MSRV-infected largemouth bass (Micropterus salmoides). Intraperitoneal injection of 8-hydroxyquinoline resulted in a substantial increase in the survival rate of the infected fish and a notable reduction in viral loads, particularly in the spleen. nih.govresearchgate.net

These findings underscore the potential of 8-hydroxyquinoline and its derivatives as therapeutic agents against rhabdovirus infections in aquaculture. nih.gov

| Model | Compound | Key Finding | Value/Result | Reference |

|---|---|---|---|---|

| In Vitro (Grass Carp Ovary Cells) | 8-Hydroxyquinoline | Half-maximal Inhibitory Concentration (IC50) | 4.66 µM (at 48h) | nih.gov |

| In Vitro (Grass Carp Ovary Cells) | 8-Hydroxyquinoline | Inhibition of MSRV Nucleoprotein Gene Expression | 99.3% | nih.govresearchgate.net |

| In Vivo (Largemouth Bass) | 8-Hydroxyquinoline | Increase in Survival Rate | 15.0% | nih.gov |

| In Vivo (Largemouth Bass) | 8-Hydroxyquinoline | Viral Load Reduction | Significantly reduced in the spleen | nih.gov |

Molecular Docking and Binding Affinity Studies for Antiviral Mechanisms

Molecular docking is a computational technique widely used in drug discovery to predict how a small molecule (ligand), such as an 8-(Octyloxy)quinoline derivative, binds to the active site of a target protein or enzyme. nih.govijprajournal.com This in silico method is crucial for understanding the potential mechanism of action of antiviral compounds, predicting their binding affinity, and guiding the design of more potent derivatives. nih.govdoi.org

For quinoline-based compounds, molecular docking studies have been employed to investigate their interactions with various viral protein targets. doi.org These targets often include enzymes essential for viral replication, such as reverse transcriptase in HIV or proteases in other viruses. nih.govtubitak.gov.tr The process involves simulating the interaction between the ligand and the protein's binding site to determine the most stable binding conformation, often referred to as the "pose." ijprajournal.com

The stability of the resulting ligand-protein complex is quantified by a docking score or binding energy, typically measured in kcal/mol. doi.org A more negative binding energy indicates a stronger and more stable interaction, suggesting a higher potential for the compound to inhibit the protein's function. researchgate.net These studies can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline derivative and specific amino acid residues within the protein's active site. doi.org This information is invaluable for establishing a structure-activity relationship (SAR), which explains how modifications to the chemical structure of the quinoline compound can enhance its binding affinity and, consequently, its antiviral activity. nih.gov

Antioxidant Property Investigations

Quinoline derivatives are recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS) in the body. idosi.orgingentaconnect.com Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in the development of numerous chronic diseases. researchgate.net

The antioxidant capacity of 8-hydroxyquinoline derivatives has been a subject of significant research. researchgate.netnih.gov The primary mechanism of action is often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby scavenging free radicals. nih.gov The antioxidant activity of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govjocpr.com In this test, the ability of the compound to decolorize the stable DPPH radical solution is measured spectrophotometrically, with a stronger effect indicating higher antioxidant activity. nih.govmdpi.com

Structure-activity relationship studies have shown that the antioxidant efficacy of quinoline derivatives is influenced by the type and position of substituents on the quinoline ring. idosi.orgmdpi.com For instance, the presence of electron-donating groups can impact antioxidant activity. nih.gov While the hydroxyl group at the 8-position is a key feature for radical scavenging, converting it to an ether, as in 8-(Octyloxy)quinoline, would likely modify this activity, an area that warrants further specific investigation.

Structure Property Relationship Studies in 8 Octyloxy Quinoline Analogues

Influence of Alkoxy Chain Length on Photophysical Characteristics

The length of the alkoxy chain appended to the quinoline (B57606) scaffold has a pronounced effect on the photophysical characteristics of the resulting analogues. Generally, an increase in the length of the terminal alkoxy chains can lead to a "spatial volume effect," which in turn influences the molecular arrangement and photoluminescence. In some systems, this increased spatial bulk can lead to a transition from ordinary smectic phases to smectic phases with smaller liquid crystal domains, and eventually to hexagonal columnar phases. researchgate.net This alteration in molecular packing directly impacts the solid-state fluorescence quantum yield. For instance, in a series of side-chain liquid crystal polymers, the solid-state fluorescence quantum yield was observed to increase with the increasing length of the alkoxy tail. researchgate.net

In the context of diphenylbutadienes with monoalkoxy substitutions, derivatives with longer alkoxy chains (such as octyloxy and dodecyloxy) tend to exhibit monomer-like fluorescence in the solid state. niist.res.in In contrast, analogues with shorter alkoxy chains often display significantly broader and red-shifted fluorescence, indicative of different intermolecular interactions and packing arrangements. niist.res.in The absorption spectra of these compounds also show sensitivity to the alkoxy chain length, with shorter chains sometimes leading to the appearance of additional long-wavelength absorption bands. niist.res.in

The photophysical properties of α,ω-di(4-pyridyl)polyenes also demonstrate a strong dependence on the conjugation chain length, which can be conceptually related to the influence of the alkoxy chain in providing steric bulk and modifying electronic properties. nih.gov While not a direct analogue, the principles observed in these systems, where solvent polarity and hydrogen bonding affect the photophysical behavior differently based on chain length, can provide insights into the behavior of 8-(alkoxy)quinoline systems. nih.gov

Table 1: Influence of Alkoxy Chain Length on Photophysical Properties

| Property | Short Alkoxy Chain | Long Alkoxy Chain (e.g., Octyloxy) |

|---|---|---|

| Solid-State Fluorescence | Broader, red-shifted emission | Monomer-like fluorescence |

| Absorption Spectrum | Potential for additional long-wavelength bands | Broader absorption with a single maximum |

| Fluorescence Quantum Yield | Generally lower | Generally higher |

| Molecular Packing | Can favor arrangements leading to altered emission | Promotes different packing, influencing emission |

Effects of Substituent Position and Electronic Nature on Molecular Properties

The position and electronic nature of substituents on the quinoline ring of 8-(octyloxy)quinoline analogues are critical determinants of their molecular properties. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure, and consequently, the photophysical and chemical behavior of the molecule. For instance, the presence of an electron-donating substituent can strongly impact the geometry, electronic structure, and electrostatic properties of the molecule. rsc.org

In the broader family of 8-hydroxyquinoline (B1678124) derivatives, aromatic amide substitutions at the 2-position have been shown to increase lipophilicity and antiviral activity, an effect attributed to the electron-withdrawing properties of the anilide substituents. nih.gov Similarly, the introduction of substituents on the anilide ring of 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide influenced its antiviral activity, with electron-withdrawing groups showing a positive correlation with increased activity. nih.gov

The position of substituents is equally crucial. For example, in 8-aminoquinoline (B160924) antimalarial drugs, the addition of substituents to the quinoline nucleus has effects that are a function of both the position and the nature of the substituent. who.int Introduction of groups at the 7-position generally leads to a loss of activity. who.int The molecular electrostatic potential surfaces of substituted quinolines reveal that electron-donating sites are often located above the quinoline group, making it a feasible position for electrophilic attack. mdpi.com

Table 2: Effect of Substituent Position and Nature on Quinoline Properties

| Substituent Position | Electronic Nature | Impact on Molecular Properties |

|---|---|---|

| 2-position | Electron-withdrawing (e.g., anilide) | Increased lipophilicity and biological activity |

| 5-position | Electron-donating or -withdrawing | Can modulate toxicity and selectivity |

| 7-position | Various | Often leads to a decrease in biological activity |

| Anilide Ring (in 2-carboxamide (B11827560) derivatives) | Electron-withdrawing | Enhanced antiviral activity |

Correlation between Molecular Structure and Excited State Dynamics

The excited-state dynamics of 8-(octyloxy)quinoline analogues are intrinsically linked to their molecular structure. The geometry of the molecule in both the ground and excited states, as well as the nature of the electronic transitions, dictate the pathways for energy dissipation, including fluorescence and non-radiative decay.

In quinoline derivatives, solvatochromic studies have shown that the excited state dipole moment is often greater than the ground state dipole moment, and they are typically parallel. niscpr.res.in This change in dipole moment upon excitation is a key factor in understanding the interaction of the molecule with its environment in the excited state. The π → π* transition is a common feature in the electronic spectra of these molecules. niscpr.res.in

The presence of specific functional groups can introduce new excited-state processes. For example, in 2-(2′-hydroxyphenyl)benzoxazole fluorophores functionalized with quinoline, the position of the nitrogen atom in the azaheterocycle significantly influences the emission profile and photoluminescence quantum yield. rsc.org This is due to its role in the excited-state intramolecular proton transfer (ESIPT) process. Protonation can act as a switch between two different excited states with distinct emission profiles. rsc.org

Impact of Molecular Packing and Solid-State Conformation on Optical Properties

The optical properties of 8-(octyloxy)quinoline analogues in the solid state are not solely determined by the characteristics of the individual molecule but are heavily influenced by their collective arrangement, known as molecular packing. The relative orientation of neighboring molecules dictates the extent of intermolecular electronic coupling, which in turn affects both charge transport and luminescence. niist.res.in

In π-conjugated organic materials, increased overlap between the π-orbitals of adjacent molecules can facilitate charge transport but can also introduce non-radiative decay pathways that quench luminescence. niist.res.in Conversely, arrangements that minimize this overlap can lead to higher luminescence quantum yields but may hinder charge transport. niist.res.in The conformation of the molecule in the solid state also plays a critical role. For instance, the polymorphic forms of terfluorene exhibit different photophysics, crystal morphologies, and lasing behaviors due to conformational differences.

The length of the alkoxy chain, as discussed in section 7.1, is a key determinant of molecular packing. Longer chains can induce different packing motifs compared to shorter chains, leading to observable differences in solid-state fluorescence. niist.res.in For example, in some systems, longer alkoxy chains lead to monomer-like fluorescence, while shorter chains result in red-shifted emission, suggesting stronger intermolecular interactions. niist.res.in The study of hetero who.intcirculenes has shown that charge transport within π–π stacks is often the dominant factor for carrier mobility due to large transfer integrals within these stacked dimers. rsc.org

Structural Determinants of Ligand-Metal Coordination and Complex Stability